

Understanding the Stokes Shift of ATTO 425: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of the fluorescent dye ATTO 425, with a particular focus on its significant Stokes shift. ATTO 425 is a versatile, coumarin-based fluorophore widely utilized in life sciences for labeling biomolecules such as DNA, RNA, and proteins.[1] Its key characteristics include strong absorption, a high fluorescence quantum yield, excellent photostability, and a large Stokes shift, making it a valuable tool for a range of applications from single-molecule detection to high-resolution microscopy.[1]

Core Photophysical Properties of ATTO 425

The utility of a fluorophore is defined by its unique spectral properties. For **ATTO 425**, these properties have been well-characterized, providing a robust foundation for its application in sensitive and precise fluorescence-based assays. The quantitative data for **ATTO 425** are summarized in the tables below.

Spectral Characteristics

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes. A larger Stokes shift minimizes the overlap between the absorption and emission spectra, which is advantageous for reducing background noise and improving the signal-to-noise ratio in fluorescence measurements.

ATTO 425 is specifically noted for its large Stokes shift.[1]



Parameter	Value (in Water/Aqueous Buffer)	Source(s)
Excitation Maximum (λ_exc)	436 nm	[1]
Emission Maximum (λ_em)	484 nm	[1]
Stokes Shift (in nm)	48 nm	Calculated
Stokes Shift (in cm ⁻¹)	~2489 cm ⁻¹	Calculated

Quantum Yield and Lifetime

The fluorescence quantum yield (η_f I) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ_f I) is the average time the molecule spends in the excited state before returning to the ground state. **ATTO 425** exhibits a high quantum yield, indicating that it efficiently converts absorbed light into emitted fluorescence.

Parameter	Value	Source(s)
Fluorescence Quantum Yield (η_fl)	90%	[1]
Fluorescence Lifetime (τ_fl)	3.6 ns	

Molar Extinction Coefficient and Molecular Weight

The molar extinction coefficient (ϵ _max) is a measure of how strongly a substance absorbs light at a given wavelength. The molecular weight is a fundamental physical property.



Parameter	Value	Source(s)
Molar Extinction Coefficient (ε_max)	4.5 x 10 ⁴ M ⁻¹ cm ⁻¹	[1]
Molecular Weight (Carboxy derivative)	~401 g/mol	[1]
Molecular Weight (NHS-ester)	~498 g/mol	[1]
Molecular Weight (Maleimide)	~524 g/mol	[1]

Experimental Protocol: Determination of Stokes Shift

The Stokes shift is experimentally determined by measuring the excitation and emission spectra of the fluorophore using a spectrofluorometer. The following protocol outlines the general methodology.

I. Materials and Instrumentation

- ATTO 425 Dye: Stock solution in a suitable solvent (e.g., DMSO or DMF).
- Solvent/Buffer: The solvent should be of spectroscopic grade and appropriate for the intended application (e.g., phosphate-buffered saline (PBS) for biological samples).
- Spectrofluorometer: An instrument capable of measuring both excitation and emission spectra.
- Quartz Cuvettes: Standard fluorescence cuvettes with a 1 cm path length.

II. Sample Preparation

 Prepare a Dilute Solution: Create a dilute working solution of ATTO 425 in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.



 Solvent Blank: Prepare a cuvette containing only the solvent to be used for background subtraction.

III. Measurement of Excitation Spectrum

- Set Emission Wavelength: Set the emission monochromator of the spectrofluorometer to the expected emission maximum of ATTO 425 (~484 nm).
- Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 350 nm to 470 nm) and record the fluorescence intensity at the fixed emission wavelength.
- Identify Excitation Maximum: The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_exc).

IV. Measurement of Emission Spectrum

- Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (λ_exc).
- Scan Emission Wavelengths: Scan a range of emission wavelengths (e.g., 450 nm to 600 nm) and record the fluorescence intensity.
- Identify Emission Maximum: The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ _em).

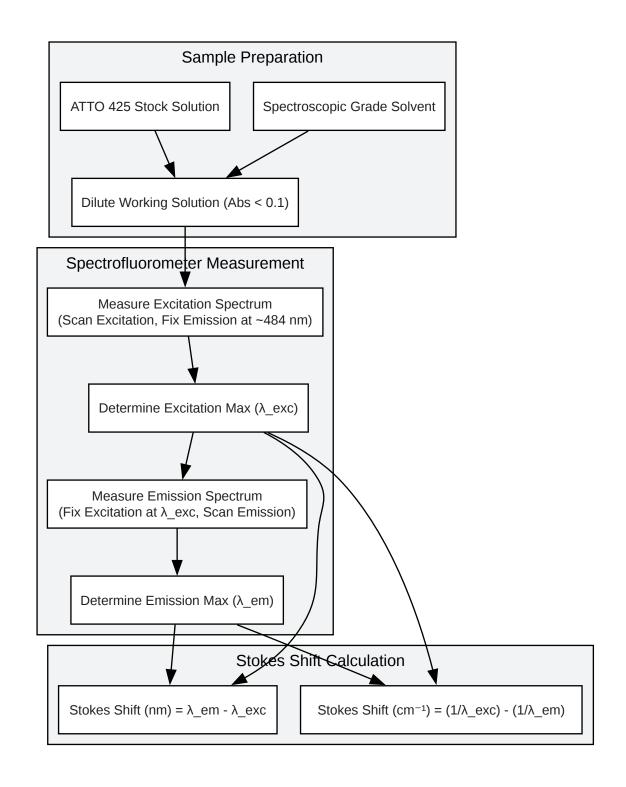
V. Calculation of Stokes Shift

- In Nanometers (nm): Stokes Shift (nm) = λ _em λ _exc
- In Wavenumbers (cm $^{-1}$): Stokes Shift (cm $^{-1}$) = (1 / λ _exc) (1 / λ _em) (where λ is in cm)

Visualization of Experimental and Conceptual Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.





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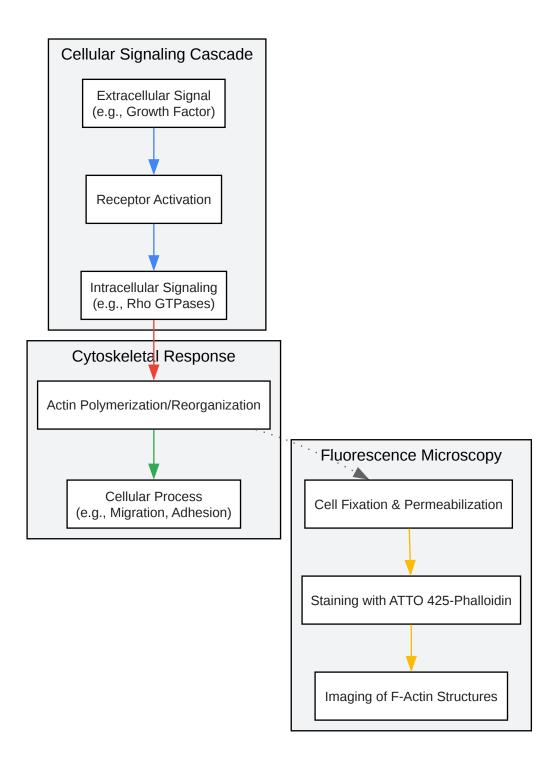
Caption: Experimental workflow for determining the Stokes shift of ATTO 425.



Application in Signaling Pathway Visualization: Cytoskeleton Dynamics

ATTO 425, when conjugated to phalloidin, is a powerful tool for visualizing filamentous actin (Factin), a critical component of the cytoskeleton. The cytoskeleton is not merely a structural scaffold but is intricately involved in numerous cellular signaling pathways, including cell migration, division, and intracellular transport. Visualizing F-actin dynamics with **ATTO 425**-phalloidin can provide insights into the cellular response to various signaling cues.





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Caption: Visualization of F-actin dynamics in a signaling pathway using ATTO 425-phalloidin.



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References

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